7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one

Lipophilicity Physicochemical property prediction Drug-likeness

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1267394-19-3, molecular formula C₁₃H₁₇NO, molecular weight 203.28 g/mol) is a C7-substituted 3,4-dihydroquinolin-2(1H)-one derivative in which a bulky tert-butyl group replaces the hydrogen atom on the aromatic ring. The compound features the bicyclic 1,2,3,4-tetrahydroquinolin-2-one scaffold—a privileged structure in medicinal chemistry—with the lactam carbonyl at position 2 providing a hydrogen-bond acceptor and the N–H at position 1 serving as a hydrogen-bond donor.

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 1267394-19-3
Cat. No. B2664762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one
CAS1267394-19-3
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(CCC(=O)N2)C=C1
InChIInChI=1S/C13H17NO/c1-13(2,3)10-6-4-9-5-7-12(15)14-11(9)8-10/h4,6,8H,5,7H2,1-3H3,(H,14,15)
InChIKeyWAKKIQWNGHJSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1267394-19-3): Core Scaffold & Procurement Identity


7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1267394-19-3, molecular formula C₁₃H₁₇NO, molecular weight 203.28 g/mol) is a C7-substituted 3,4-dihydroquinolin-2(1H)-one derivative in which a bulky tert-butyl group replaces the hydrogen atom on the aromatic ring. The compound features the bicyclic 1,2,3,4-tetrahydroquinolin-2-one scaffold—a privileged structure in medicinal chemistry—with the lactam carbonyl at position 2 providing a hydrogen-bond acceptor and the N–H at position 1 serving as a hydrogen-bond donor . Commercially, this compound is available at >95% purity from specialty chemical suppliers (e.g., BIOFOUNT, Chemsrc), typically on backorder, indicating its niche but real demand in research procurement workflows [1]. The tert-butyl substituent at C7 confers distinct steric and lipophilic properties that differentiate it from both the unsubstituted parent scaffold and other 7- or 6-substituted analogs, making it a valuable building block for structure–activity relationship (SAR) exploration and fragment-based drug discovery.

Why 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Replaced by Generic 3,4-Dihydroquinolin-2(1H)-one Analogs for SAR-Critical Applications


The 3,4-dihydroquinolin-2(1H)-one scaffold exhibits profound position- and substituent-dependent biological activity profiles. Published SAR studies on nNOS inhibition demonstrate that the 6-position tolerates only small substituents (e.g., fluorine), whereas the 7-position accommodates larger groups that dramatically alter isoform selectivity [1]. Similarly, in the monoamine oxidase (MAO) system, C7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives achieve IC₅₀ values as low as 1.4 nM with >40,000-fold selectivity for MAO-B over MAO-A—potency that vanishes with unsubstituted or C6-only substitution . The tert-butyl group, with a calculated Taft steric parameter (Es) of approximately –1.54 and Hansch π constant of ~1.98, introduces steric bulk and lipophilicity that are quantitatively distinct from methyl (π ≈ 0.56, Es ≈ –0.90), chloro (π ≈ 0.71, Es ≈ –0.97), or hydrogen (π = 0, Es = 0) [2]. Furthermore, the 6-tert-butyl positional isomer (CAS 1198764-90-7) places the identical substituent in a sterically and electronically non-equivalent environment, meaning that binding pocket complementarity, metabolic stability, and physicochemical properties cannot be assumed interchangeable between the 6- and 7-substituted congeners . Generic substitution without experimental validation therefore risks loss of target engagement, altered selectivity, or unpredictable ADME behavior.

Quantitative Differentiation Evidence for 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one vs. Closest Analogs


Lipophilicity (cLogP) Differentiation: 7-tert-Butyl vs. Unsubstituted Parent and 7-Methyl Analog

The tert-butyl substituent at C7 substantially increases calculated lipophilicity compared to the unsubstituted scaffold and the 7-methyl analog. Using SwissADME/iLOGP consensus prediction methodology, the 7-tert-butyl compound (C₁₃H₁₇NO) yields a cLogP of approximately 3.2–3.5, whereas the unsubstituted 3,4-dihydroquinolin-2(1H)-one (C₉H₉NO) has an experimental LogP of ~1.58 and the 7-methyl analog (C₁₀H₁₁NO) is predicted at ~2.0–2.2 [1]. This ΔLogP of ≥1.4 translates to an approximately 25-fold increase in octanol–water partition coefficient, which has direct consequences for membrane permeability, blood–brain barrier penetration potential, and protein binding in biological assays [2].

Lipophilicity Physicochemical property prediction Drug-likeness Permeability

Steric Bulk Comparison: 7-tert-Butyl vs. 7-Methyl and 7-Chloro Substitution at the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 7-tert-butyl substituent introduces substantially greater steric volume than the 7-methyl or 7-chloro alternatives. Calculated molar refractivity (MR)—a computational proxy for substituent size—is 19.62 cm³/mol for tert-butyl, compared to 5.65 cm³/mol for methyl and 6.03 cm³/mol for chloro [1]. This 3.3-fold increase in substituent volume relative to 7-methyl and 7-chloro directly influences binding-site occupancy: the nNOS inhibitor SAR literature explicitly documents that the 7-position of the 3,4-dihydroquinolin-2(1H)-one scaffold projects into a sterically permissive subpocket, whereas the 6-position tolerates only small substituents (e.g., F) [2]. This steric differentiation means the 7-tert-butyl analog occupies a distinct region of chemical space that cannot be sampled by the 6-tert-butyl positional isomer (CAS 1198764-90-7) or smaller 7-substituted analogs.

Steric hindrance Binding pocket complementarity Structure–activity relationship Molar refractivity

MAO-B Inhibitory Potential of C7-Substituted 3,4-Dihydroquinolin-2(1H)-ones: Class-Level Benchmarking for 7-tert-Butyl vs. Unsubstituted Scaffold

Published MAO inhibition studies on the 3,4-dihydroquinolin-2(1H)-one scaffold reveal that C7 substitution is a prerequisite for potent MAO-B inhibition. In the Meiring et al. (2017) study, all 14 synthesized C6/C7-substituted analogs exhibited exclusive MAO-B specificity with IC₅₀ values spanning 0.0014–8.7 µM and selectivity ratios (MAO-A IC₅₀ / MAO-B IC₅₀) ranging from 99 to >40,000 . The unsubstituted 3,4-dihydroquinolin-2(1H)-one parent scaffold lacks measurable MAO-B inhibition at concentrations up to 100 µM, confirming that the C7 substituent (rather than the core scaffold alone) drives potency . While the 7-tert-butyl substituted compound was not directly tested in this study, the established SAR trend—where both steric bulk and lipophilicity at C7 correlate positively with MAO-B potency—strongly positions the tert-butyl analog as a candidate for MAO-B-focused screening libraries [1].

Monoamine oxidase B IC50 Isoform selectivity Neurodegenerative disease

Positional Isomer Differentiation: 7-tert-Butyl vs. 6-tert-Butyl-3,4-dihydroquinolin-2(1H)-one

The 6-tert-butyl positional isomer (CAS 1198764-90-7, molecular formula C₁₃H₁₇NO, MW 203.28) shares identical molecular weight, formula, and substituent chemistry but places the tert-butyl group at C6 rather than C7. Published nNOS co-crystal structure analysis reveals that the 6-position of the dihydroquinolin-2-one ring system projects into a constricted subpocket that sterically accommodates only small substituents such as fluorine (van der Waals radius ~1.47 Å), whereas the 7-position projects toward an open, solvent-exposed region capable of tolerating large hydrophobic groups [1]. The tert-butyl group (van der Waals volume ~59.7 ų, effective radius ~2.4 Å) is sterically excluded from the 6-position binding pocket, predicting that the 6-tert-butyl isomer would lose target engagement for nNOS while the 7-tert-butyl isomer preserves it. Commercial availability confirms both isomers are offered as research chemicals, but their biological profiles cannot be assumed equivalent .

Positional isomer Regioselectivity Target engagement Binding orientation

Electron-Donating Character of C7 Substituents: 7-tert-Butyl vs. 7-Chloro-3,4-dihydroquinolin-2(1H)-one

The electronic nature of the C7 substituent modulates the reactivity of the lactam NH (pKa) and the electron density of the aromatic ring, which in turn affects both non-covalent binding interactions and cytochrome P450-mediated oxidative metabolism. The tert-butyl group is inductively electron-donating (σₘ ≈ –0.10, σₚ ≈ –0.20), whereas the 7-chloro substituent is electron-withdrawing (σₘ ≈ +0.37, σₚ ≈ +0.23) [1]. This sign and magnitude reversal in electronic effect means that the 7-tert-butyl and 7-chloro compounds represent opposite poles of the electronic SAR spectrum for the C7 position. In the MAO-B inhibitor series, electron-donating C7 substituents (e.g., benzyloxy) consistently produce higher potency than electron-withdrawing groups, suggesting that the +I effect of tert-butyl may contribute favorably to target binding relative to 7-Cl .

Electronic effect Hammett constant Reactivity Metabolic stability

Metabolic Stability Prediction: Tert-Butyl Group Impact on CYP450-Mediated Oxidation at the C7 Position

The tert-butyl group is a well-characterized structural motif in medicinal chemistry with a dual metabolic profile: while tert-butyl groups can undergo CYP450-mediated hydroxylation at the terminal methyl groups, the absence of benzylic C–H bonds at the point of attachment to the aromatic ring eliminates the primary metabolic liability of the 7-methyl analog (i.e., rapid benzylic hydroxylation to form the hydroxymethyl derivative, followed by further oxidation to the carboxylic acid). In vitro microsomal stability studies on matched molecular pairs across diverse scaffolds demonstrate that replacing a benzylic methyl with tert-butyl generally increases metabolic half-life (t₁/₂) by 2- to 5-fold in human liver microsomes [1]. This class-level metabolic differentiation is relevant for researchers selecting C7 substituents for in vivo pharmacological studies.

Metabolic stability CYP450 Oxidative metabolism Lead optimization

High-Value Application Scenarios for 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1267394-19-3) Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Leveraging Enhanced Lipophilicity

With a predicted cLogP of 3.2–3.5—approximately 25-fold more lipophilic than the unsubstituted parent scaffold—7-tert-butyl-1,2,3,4-tetrahydroquinolin-2-one is positioned within the optimal CNS drug-like lipophilicity window (cLogP 2–4) for passive blood–brain barrier penetration [1]. Fragment library designers seeking CNS-relevant 3,4-dihydroquinolin-2(1H)-one building blocks should prioritize this compound over the parent (cLogP 1.58) or 7-methyl analog (cLogP ~2.0), as the enhanced lipophilicity predicts improved brain partitioning without requiring additional hydrophobic substituents that would increase molecular weight [1]. The compound's hydrogen-bond donor (lactam NH) and acceptor (carbonyl) provide anchoring recognition elements compatible with fragment elaboration strategies.

Monoamine Oxidase B (MAO-B) Inhibitor Hit Identification and SAR Expansion

Published C7-substituted 3,4-dihydroquinolin-2(1H)-one analogs achieve MAO-B IC₅₀ values as low as 1.4 nM with >40,000-fold selectivity over MAO-A, whereas the unsubstituted scaffold is inactive at 100 µM . The 7-tert-butyl substituent provides a sterically demanding, electron-donating C7 modification that extends the SAR landscape beyond the previously explored benzyloxy and phenoxy C7 side chains. Procurement of this compound enables direct head-to-head screening against reference C7-substituted MAO-B inhibitors (e.g., 7-(3-bromobenzyloxy) analog, IC₅₀ = 2.9 nM) to determine whether the purely alkyl tert-butyl motif can recapitulate or exceed the potency of the aryl-ether series, potentially yielding patent-differentiating intellectual property .

nNOS Inhibitor Optimization with 7-Position Pocket Occupancy

The nNOS co-crystal structure-guided SAR demonstrates that the 7-position of the dihydroquinolin-2-one ring projects into a solvent-exposed subpocket capable of accommodating large hydrophobic groups, while the 6-position is sterically restricted to small substituents (F, H) [2]. 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one represents one of the most sterically voluminous commercially available C7 substituents (MR = 19.62 cm³/mol) that can be directly tested for nNOS isoform selectivity and potency enhancement. Researchers should explicitly avoid the 6-tert-butyl positional isomer (CAS 1198764-90-7) for this application, as the tert-butyl group at C6 is predicted to sterically clash with the constricted 6-subpocket [2].

Electronic SAR Training Set: Electron-Donating C7 Probe for Target Engagement Studies

The 7-tert-butyl compound (σₚ ≈ –0.20) serves as the strongest commercially available electron-donating C7 substituent in the 3,4-dihydroquinolin-2(1H)-one series, forming an electronic contrast pair with the 7-chloro analog (σₚ ≈ +0.23) [3]. This Δσₚ of –0.43 enables researchers to construct a two-point electronic SAR within a single screening experiment to interrogate whether target binding at the C7-proximal pocket is sensitive to aryl ring electron density. The metabolic stability advantage of tert-butyl over 7-methyl (estimated 2- to 5-fold longer microsomal t₁/₂) further supports selecting this compound when both electronic probing and downstream in vivo compatibility are required [4].

Quote Request

Request a Quote for 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.